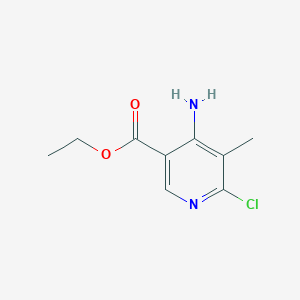

Ethyl 4-amino-6-chloro-5-methylnicotinate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11ClN2O2 |

|---|---|

Molekulargewicht |

214.65 g/mol |

IUPAC-Name |

ethyl 4-amino-6-chloro-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-12-8(10)5(2)7(6)11/h4H,3H2,1-2H3,(H2,11,12) |

InChI-Schlüssel |

QOXKGYBZERHHGP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C(C(=C1N)C)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl 4 Amino 6 Chloro 5 Methylnicotinate and Analogues

Established Synthetic Routes and Reaction Mechanisms

Traditional synthesis of pyridine (B92270) derivatives relies on a well-established toolkit of organic reactions. These methods, while foundational, are continuously refined to improve yields and expand their applicability to more complex molecules.

Nucleophilic substitution is a fundamental class of reactions for functionalizing pyridine rings, particularly those bearing a good leaving group like a halogen. wikipedia.org In this reaction, an electron-rich nucleophile attacks the electron-deficient carbon atom of the substrate, displacing the leaving group. masterorganicchemistry.com The general form of the reaction involves a nucleophile (Nuc:) attacking a substrate (R-LG) to form a new product (R-Nuc) and the displaced leaving group (LG:). wikipedia.org

For the synthesis of nicotinate (B505614) analogues, this approach is highly effective. A key precursor, ethyl 4,6-dichloronicotinate, can be selectively functionalized. For instance, the synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate is achieved by reacting ethyl 4,6-dichloronicotinate with methylamine (B109427) hydrochloride. The reaction is typically performed in the presence of a base like diisopropylethylamine and heated to drive the substitution, yielding the desired product. Similarly, the chlorine atom in Ethyl 4-amino-6-chloro-5-methylnicotinate is susceptible to replacement by various nucleophiles, such as amines or alcohols, allowing for the creation of diverse derivatives. evitachem.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Ethyl 4,6-dichloronicotinate, Methylamine hydrochloride | Diisopropylethylamine, Heated at 70°C overnight | Ethyl 6-chloro-4-(methylamino)nicotinate | Not specified | |

| 4,6-dichloronicotinate, Isopropylamine | THF, Heated at 60°C | Methyl 6-chloro-4-(isopropylamino)nicotinate | 77% |

The construction of the core pyridine ring itself is most commonly achieved through condensation and cycloaddition reactions. baranlab.org These methods assemble the six-membered heterocycle from acyclic precursors.

Condensation Reactions:

Hantzsch Pyridine Synthesis: This classic method involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) or a related nitrogen source to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. baranlab.orgacsgcipr.org

Chichibabin Synthesis: This reaction typically involves the condensation of aldehydes with ammonia to form an imine, which then undergoes cyclization and aromatization to produce the pyridine derivative. numberanalytics.com

Cycloaddition Reactions:

Diels-Alder Reactions: A favored approach involves an inverse-demand Diels-Alder reaction where a heterocyclic azadiene reacts with an alkene or alkyne. This is followed by the extrusion of a part of the resulting bicyclic intermediate to form the aromatic pyridine ring. baranlab.org

Transition Metal-Catalyzed Cyclizations: Modern methods often use transition metals like palladium or rhodium to catalyze the cyclization of precursors such as nitriles and alkynes, offering improved yields and selectivity. numberanalytics.comorganic-chemistry.org

Formal Cycloadditions: Advanced strategies include formal [3+3] or [4+2] cyclizations using pyridinium (B92312) 1,4-zwitterions as building blocks to construct the six-membered ring. nih.gov

| Strategy | Description | Key Features | Reference(s) |

| Hantzsch Synthesis | Condensation of an aldehyde, β-ketoester, and ammonia. | Forms a dihydropyridine intermediate that requires oxidation. | baranlab.orgacsgcipr.org |

| Diels-Alder Reaction | Cycloaddition of an 1-azadiene with an alkyne, followed by oxidation. | A straightforward cycloaddition approach to pyridines. | baranlab.org |

| Rh(III)-Catalyzed Cyclization | Cyclization of oximes and diazo compounds via C-H activation. | Occurs under mild conditions without external oxidants. | organic-chemistry.org |

| [3+3] Formal Cyclization | Reaction of pyridinium 1,4-zwitterions with triazoles. | A catalyst-free method to synthesize 1,4-thiazine derivatives. | nih.gov |

The synthesis of highly substituted nicotinates like this compound often necessitates multi-step pathways. These sequences are required to first construct a suitable precursor which is then further functionalized. Accessing complex aniline-based drug precursors, for example, has traditionally required multi-step synthesis, which can increase costs and waste generation. uva.nl

A common industrial route for nicotinic acid involves the oxidation of 5-ethyl-2-methylpyridine (B142974). researchgate.net This highlights a strategy where a basic pyridine structure is first synthesized or sourced and then modified. Another illustrative example is the efficient, two-step synthesis of β-nicotinamide riboside, which begins with the coupling of commercially available 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose with ethyl nicotinate. nih.gov This intermediate is then treated with ammonia in methanol (B129727) to achieve deprotection and form the final product. nih.gov This demonstrates a common pattern: an initial coupling or ring-forming reaction followed by one or more steps to modify functional groups.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1: Coupling | 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose, Ethyl nicotinate | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Dichloromethane | Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate | nih.gov |

| 2: Deprotection/Amidation | Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate | 5.5 N Ammonia in Methanol, 0°C | β-nicotinamide riboside | nih.gov |

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of classical methods, modern organic synthesis focuses on process optimization through strategies that enhance selectivity and sustainability.

Regioselectivity—the ability to control the position of chemical modifications—is paramount in synthesizing complex molecules. Advanced methods aim to install functional groups at specific sites on the pyridine ring with high precision, often avoiding the need for cumbersome protecting group strategies. nih.gov

One powerful technique is the directed deprotonation of the pyridine ring. For instance, (S)-nicotine and its derivatives can undergo regioselective deprotonation at the C-2 and C-6 positions, allowing for the direct introduction of a wide array of functional groups. nih.gov Another modern approach is the direct functionalization of C-H bonds. Researchers have developed a general method for the para-selective C–H olefination of aniline (B41778) derivatives using a palladium catalyst with an S,O-ligand. uva.nl This strategy provides a more efficient alternative to lengthy multi-step syntheses for creating useful building blocks. uva.nl

| Method | Description | Application/Example | Reference(s) |

| Directed Deprotonation | Use of a directing group to selectively remove a proton at a specific position, followed by quenching with an electrophile. | Regioselective functionalization at C-2 and C-6 of the pyridine ring in nicotine (B1678760). | nih.gov |

| Pd-Catalyzed C-H Olefination | Direct coupling of a C-H bond with an olefin, guided by a specific ligand. | para-selective olefination of aniline derivatives. | uva.nl |

| Regioselective Cycloaddition | Control of regioisomeric products in cycloaddition reactions through orbital interactions. | Synthesis of nicotinoids via cycloaddition with trans-substituted nitroethenes. | mdpi.com |

| Pd-Catalyzed Cross-Coupling | One-step, N-1 selective coupling of dihydrouracil (B119008) with aryl halides. | Obviates the need for protecting groups in the synthesis of medicinally relevant scaffolds. | nih.gov |

The principles of green chemistry are increasingly influencing the design of synthetic routes. A central concept is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org

Traditional chemical syntheses of nicotinic acid, for example, can have a low atom economy of around 25%, often requiring harsh conditions (high temperature and pressure) and generating significant waste. nih.govfrontiersin.org In contrast, green approaches aim to maximize atom economy and minimize environmental impact. jocpr.com

Key green criteria for pyridine synthesis include:

Preferring one-pot or telescoped processes to reduce the number of isolation and purification steps. acsgcipr.org

Using atom-efficient oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) instead of stoichiometric heavy metal oxidants or reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). acsgcipr.org

Developing enzymatic and biocatalytic methods , which operate under mild conditions with high conversion rates and selectivity. nih.govfrontiersin.org

The shift towards these strategies reflects a broader move in the chemical industry to develop more sustainable and cost-effective manufacturing processes. acsgcipr.org

| Feature | Traditional Synthesis (e.g., Nicotinic Acid) | Green Chemistry Approach |

| Atom Economy | Low (e.g., ~25%) nih.govfrontiersin.org | High, maximizing reactant incorporation |

| Reagents/Oxidants | Stoichiometric, often heavy metals or poor atom-economy reagents acsgcipr.org | Catalytic, use of O₂ or H₂O₂ acsgcipr.org |

| Conditions | Harsh (high temperature and pressure) nih.govfrontiersin.org | Mild (lower temperature and pressure), often one-pot acsgcipr.orgnih.gov |

| Waste | Significant generation of by-products and inorganic salts nih.govfrontiersin.org | Minimized waste generation jocpr.com |

Scale-Up and Industrial Production Considerations for Related Nicotinates

The industrial production of nicotinic acid (niacin) and its derivatives, known as nicotinates, has evolved from traditional chemical methods to more sustainable biocatalytic processes. researchgate.net Historically, the oxidation of 5-ethyl-2-methylpyridine or 3-methylpyridine (B133936) with agents like nitric acid was the primary industrial method. researchgate.netnih.gov However, this process generates significant by-products, such as nitrous oxide, a potent greenhouse gas. nih.gov This has spurred the development of greener alternatives to meet modern environmental standards. nih.govresearchgate.net

Current industrial-scale production often involves the gas-phase oxidative ammonolysis of 3-methylpyridine to 3-cyanopyridine (B1664610), which is then hydrolyzed to produce nicotinamide (B372718) or nicotinic acid. nih.gov This method, utilized for over three decades, typically employs a catalyst bed with V₂O₅ or other metal oxides at high temperatures (280–500 °C) and pressures up to 0.5 MPa. nih.gov Continuous processes using this technology can achieve high conversion (96%) and yield (91%). nih.gov

The transition to biocatalysis represents a significant advancement in nicotinate production. researchgate.net Enzymatic synthesis, using microbial hydrolytic enzymes, allows for the conversion of substrates like 3-cyanopyridine into nicotinic acid in a single bioconversion step. researchgate.net These bioprocesses offer several advantages, including milder reaction conditions and reduced environmental impact. For instance, a bioprocess using the food-grade bacterium Leuconostoc mesenteroides has shown promise for efficient mannitol (B672) production and demonstrates principles applicable to other industrial bioconversions. nih.gov The scalability of such processes from laboratory (2-L) to pilot scale (100-L) has been successfully demonstrated, achieving high yields and productivities, indicating potential for industrial application. nih.gov

Key considerations for the scale-up of nicotinate production include process analytical technology (PAT) to ensure consistency and quality from the lab to manufacturing. youtube.com PAT tools like Raman spectroscopy can monitor critical process parameters in real-time, enabling better control and optimization, which ultimately improves yield and product quality. youtube.com

Table 1: Comparison of Industrial Nicotinate Production Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chemical Oxidation | 5-ethyl-2-methylpyridine or 3-methylpyridine | Nitric acid, permanganate, or chromic acid researchgate.netnih.gov | High temperature and pressure | Well-established, high yield researchgate.net | Use of corrosive agents, production of harmful by-products (e.g., N₂O) nih.gov |

| Oxidative Ammonolysis | 3-Methylpyridine | V₂O₅ catalyst, air, NH₃ nih.gov | 280–500 °C, up to 0.5 MPa nih.gov | High conversion (96%) and yield (91%) in continuous processes nih.gov | Requires high energy input |

| Biocatalysis | 3-Cyanopyridine, Nicotinamide | Microbial hydrolytic enzymes researchgate.net | Mild conditions (e.g., controlled pH and temperature) nih.gov | Environmentally friendly, single-step conversion researchgate.net | Potential for contamination, requires sterile conditions nih.gov |

Control and Elucidation of Impurity Formation Mechanisms in Synthetic Routes

Impurity profiling and control are critical aspects of pharmaceutical manufacturing to ensure the quality and safety of the final active pharmaceutical ingredient (API). nih.gov The formation of impurities can occur at various stages of synthesis and is influenced by starting materials, reagents, reaction conditions, and degradation of intermediates or the final product. nih.govresearchgate.netresearchgate.net

In the synthesis of complex molecules like brigatinib, a potent kinase inhibitor, detailed investigations have identified several impurity formation mechanisms. nih.gov For example, impurities can arise from:

Oxidation of raw materials. nih.gov

Pyrolysis of solvents like dimethylformamide (DMF). nih.gov

Acid-catalyzed decomposition of intermediates. nih.gov

A common pathway for impurity formation involves the reaction of a nitrosatable amine with a nitrosating agent, which can be present as a trace impurity in excipients or formed during the manufacturing process. pharmaexcipients.com The conditions conducive to N-nitrosamine formation are a critical factor to control. pharmaexcipients.com

Strategies to control impurity formation include:

Nitrogen Sparging: Removing dissolved oxygen from the reaction mixture can prevent the formation of oxidation-related impurities. nih.gov

Solvent Selection: Replacing high-risk solvents like DMF with alternatives such as acetonitrile (B52724) (CH₃CN) can prevent the formation of impurities caused by solvent degradation. nih.gov

Control of Starting Materials: Ensuring the purity of raw materials and intermediates is crucial to prevent the carry-over of impurities into the final product. nih.gov

Optimization of Reaction Conditions: Adjusting parameters like the type of acid or base used can prevent the degradation of intermediates and the formation of by-products. For instance, using weaker nucleophilic acids can disfavor certain degradation pathways. nih.gov

The proposed mechanisms for impurity formation are often elucidated through a combination of techniques, including HPLC, LC/ESI-MSn, and NMR, followed by the independent synthesis of the suspected impurity to confirm its structure and formation pathway. nih.govresearchgate.net

Table 2: Common Impurity Types and Mitigation Strategies

| Impurity Source | Example Mechanism | Mitigation Strategy | Reference |

|---|---|---|---|

| Raw Material Oxidation | Oxidation of an amine-containing starting material. | Nitrogen sparging of the reaction mixture before heating. | nih.gov |

| Solvent Pyrolysis | Thermal degradation of DMF to form reactive species. | Replacing DMF with a more stable solvent like CH₃CN. | nih.gov |

| Intermediate Decomposition | Acid-catalyzed decomposition of a key intermediate. | Replacing a strong acid (e.g., HCl) with a weaker, non-nucleophilic acid (e.g., trifluoroacetic acid). | nih.gov |

| Residual Nitrites | Reaction of residual nitrites in excipients with amine functionalities in the drug substance. | Comprehensive risk assessment and control of excipient quality. | researchgate.netpharmaexcipients.com |

Derivatization and Scaffold Modification Techniques

The pyridine ring is a prevalent heteroaromatic structure in FDA-approved drugs, making methods for its regioselective modification highly desirable. acs.orgrsc.org

Functionalization of Pyridine Ring and Ester Moiety

The functionalization of pyridines presents a challenge due to the ring's electron-poor nature and the coordinating ability of the nitrogen atom. rsc.org Traditional methods often rely on building the functionalized ring from acyclic precursors. rsc.org However, direct C-H functionalization is a more sustainable and efficient approach. rsc.org

Recent advances in photochemistry have enabled novel strategies for pyridine functionalization. One such method involves the single-electron reduction of pyridinium ions to generate pyridinyl radicals. acs.org These radicals can effectively couple with allylic radicals, enabling a C(sp²)–C(sp³) bond formation with distinct regioselectivity that diverges from classical Minisci-type reactions. acs.org This photochemical organocatalytic method has been successfully applied to nicotinic acid derivatives, showing a preference for C6 functionalization. acs.org

The ester moiety of nicotinates can be modified through standard chemical transformations. For example, nicotinic acid can be converted to its corresponding ester by reacting it with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). doi.org Amide derivatives can also be synthesized by reacting the acid chloride with an appropriate amine. doi.org

The chlorine atom on the pyridine ring of compounds like this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines or alcohols. evitachem.com

Synthesis of Substituted Nicotinate Analogues

The synthesis of substituted nicotinate analogues is a key strategy in medicinal chemistry to explore structure-activity relationships. A variety of synthetic routes have been developed to create analogues with diverse substitution patterns.

For instance, ethyl 6-chloro-4-(methylamino)nicotinate can be synthesized from ethyl 4,6-dichloronicotinate by reaction with methylamine hydrochloride. The synthesis of more complex, conformationally restricted nicotine analogues often involves multi-step sequences. One such synthesis started from 2,6-dichloro-4-methylnicotinic acid to produce a tricyclic analogue. nih.gov

Researchers have also synthesized series of nicotinic acid derivatives to evaluate their biological activities, such as anti-inflammatory properties. nih.gov These syntheses often involve coupling nicotinic acid with other molecules to create novel chemical entities. nih.gov

Table 3: Examples of Substituted Nicotinate Analogues and Their Synthesis

| Analogue Name | Starting Material | Key Reaction Type | Reference |

|---|---|---|---|

| Ethyl 6-chloro-4-(methylamino)nicotinate | Ethyl 4,6-dichloronicotinate | Nucleophilic substitution | |

| Ethyl 4-amino-6-chloronicotinate | Ethyl 6-chloro-4-(4-methoxybenzylamino)nicotinate | TFA-mediated deprotection | |

| Conformationally restricted tricyclic nicotine analogue | 2,6-Dichloro-4-methylnicotinic acid | Multi-step sequence including amide formation and cyclization | nih.gov |

Cascade and Domino Synthesis for Molecular Complexity and Diversity

A domino reaction involves two or more bond-forming transformations that occur consecutively under the same reaction conditions without the addition of further reagents or catalysts. nih.gov This approach has been used to synthesize a variety of complex heterocyclic systems. For example, a domino multicomponent protocol involving a 1,3-dipolar cycloaddition followed by a double annulation cascade has been developed to produce pyrene-fused pyrroloquinolinone hybrids. nih.gov This reaction proceeds under solvent-free melt conditions, highlighting its green chemistry credentials. nih.gov

The design of a successful cascade reaction requires careful planning of the substrate, which must contain the necessary functional groups to undergo the sequential reactions, and optimization of the reaction conditions to guide the transformation toward the desired product. numberanalytics.com The application of these principles allows chemists to rapidly access significant molecular complexity from relatively simple starting points. nih.govrsc.org

Chemical Reactivity and Transformational Pathways of Ethyl 4 Amino 6 Chloro 5 Methylnicotinate

Exploration of Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring of ethyl 4-amino-6-chloro-5-methylnicotinate is susceptible to nucleophilic substitution, primarily at the 6-position, where the chloro group acts as a leaving group. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the chloro substituent, makes the C-6 position electrophilic and thus a prime target for nucleophilic attack.

Common nucleophiles that can displace the chloro group include amines and alcohols. nih.gov The reaction with various amines can lead to the synthesis of a library of 4,6-diamino-5-methylnicotinate derivatives. Similarly, reaction with alcohols or alkoxides can yield the corresponding 6-alkoxy-4-amino-5-methylnicotinate compounds. The reaction conditions for these substitutions typically involve heating the substrate with the nucleophile, sometimes in the presence of a base to neutralize the liberated HCl.

For instance, the related compound, ethyl 4,6-dichloronicotinate, readily reacts with methylamine (B109427) hydrochloride in the presence of diisopropylethylamine at 70°C to yield ethyl 6-chloro-4-(methylamino)nicotinate. nih.gov This suggests a similar reactivity pattern for this compound with various nucleophiles.

Interactive Data Table: Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

| Amines (e.g., R-NH2) | Ethyl 4-amino-6-(alkylamino)-5-methylnicotinate | Typically heated with the amine |

| Alcohols (e.g., R-OH) | Ethyl 4-amino-6-alkoxy-5-methylnicotinate | Often requires a base to form the alkoxide |

Oxidation and Reduction Chemistry of the Nicotinate (B505614) Core

The nicotinate core of this compound can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. The oxidation of 4-substituted aminopyridines is a known transformation. rsc.org For example, 2-aminopyridine (B139424) can be oxidized to 2-aminopyridine 1-oxide. acs.org This suggests that this compound could be oxidized to this compound-1-oxide. Common oxidizing agents for such transformations include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. N-oxidation can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Reduction: The ester group and the pyridine ring are potential sites for reduction. The ethyl ester can be reduced to the corresponding primary alcohol, yielding (4-amino-6-chloro-5-methylpyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

The pyridine ring itself can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. For example, ethyl nicotinate can be enantioselectively reduced to ethyl nipecotinate using a chiral heterogeneous catalyst. wikipedia.org This indicates that the nicotinate core of the title compound could be hydrogenated to afford the corresponding ethyl 4-amino-6-chloro-5-methylpiperidine-3-carboxylate, a transformation that introduces a saturated heterocyclic core.

Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki-Miyaura)

The chloro substituent at the C-6 position makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This reaction allows for the formation of a new carbon-carbon bond by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

Typical conditions for such a reaction would involve a palladium catalyst like Pd(PPh3)4 or PdCl2(dppf), a base such as K2CO3, Na2CO3, or Cs2CO3, and a suitable solvent system, which can range from toluene (B28343) to aqueous mixtures. wikipedia.orgnih.gov

Interactive Data Table: Suzuki-Miyaura Coupling Reaction

| Coupling Partner (R-B(OH)2) | Product | Typical Catalyst | Typical Base |

| Phenylboronic acid | Ethyl 4-amino-5-methyl-6-phenylnicotinate | Pd(PPh3)4 | K2CO3 |

| Heteroarylboronic acid | Ethyl 4-amino-6-(heteroaryl)-5-methylnicotinate | PdCl2(dppf) | Cs2CO3 |

| Alkylboronic acid | Ethyl 4-amino-6-alkyl-5-methylnicotinate | Pd(OAc)2 with a phosphine (B1218219) ligand | K3PO4 |

Reactivity of Amino and Chloro Substituents for Further Functionalization

The amino and chloro groups are key handles for further derivatization of the molecule.

Reactivity of the Amino Group: The primary amino group at the C-4 position is nucleophilic and can undergo a variety of reactions. It can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. For example, 4-aminopyridine (B3432731) can be acetylated with acetic anhydride. acs.org This reaction can be used to introduce a wide range of acyl groups, modifying the properties of the molecule.

Furthermore, the amino group can be alkylated. The N-alkylation of aminopyridines can be achieved using various methods, including reductive amination or reaction with alkyl halides. nih.gov For instance, 4-aminopyridine can be methylated using a methanol (B129727) source over a heterogeneous catalyst.

Reactivity of the Chloro Substituent: As discussed in section 3.1, the chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. nih.gov Beyond reactions with amines and alcohols, it can be displaced by a variety of other nucleophiles, including thiols to form thioethers, and cyanide to introduce a nitrile group. These transformations open up a vast chemical space for the synthesis of novel derivatives with diverse functionalities.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Investigation of Substituent Effects on Biological Activity Profiles

The biological activity of a molecule is not merely the sum of its parts; rather, it is the result of a complex interplay between its various functional groups and the three-dimensional architecture of its biological target.

The amino (-NH2) and chloro (-Cl) groups are key features of the Ethyl 4-amino-6-chloro-5-methylnicotinate structure, and both are known to play significant roles in how a molecule binds to its target protein.

The amino group , being a hydrogen bond donor and acceptor, is crucial for forming specific interactions within a protein's binding pocket. In many biologically active aminopyridine derivatives, the amino group is essential for anchoring the molecule to its target. nih.gov Studies on related compounds have shown that the presence and position of an amino group can significantly impact a molecule's antiproliferative and antimicrobial activities. nih.govresearchgate.net For instance, in a series of 2-amino-4-chloropyridine (B16104) derivatives, the amino group was a key component for their observed biological effects. researchgate.net

A study on 4-amino-3-chloro-1H-pyrrole-2,5-diones, which share the amino and chloro functional groups, demonstrated that these groups are important for their potential as tyrosine kinase inhibitors. nih.gov This suggests that the combination of amino and chloro groups in this compound could be a key determinant of its biological activity profile.

| Functional Group | Potential Role in Ligand-Target Interactions | Supporting Evidence from Analogous Compounds |

| Amino Group | Hydrogen bond donor/acceptor, anchoring to the target. | Essential for activity in various aminopyridine derivatives. nih.govnih.govresearchgate.net |

| Chloro Group | Halogen bonding, modulation of electronic properties, increased lipophilicity. | Critical for inhibitory activity in other heterocyclic systems. nih.gov |

The ethyl ester (-COOCH2CH3) and methyl (-CH3) groups also contribute significantly to the molecular recognition of this compound by its biological target.

The ethyl ester group can influence several properties of the molecule. It can act as a hydrogen bond acceptor and its size and lipophilicity can affect how the molecule fits into the binding pocket. Furthermore, ester groups can be susceptible to hydrolysis by esterase enzymes in the body, potentially acting as a prodrug moiety that releases a more active carboxylic acid metabolite. Studies on nicotinic acid derivatives have shown that the nature of the ester group can significantly impact skin permeation and metabolism, which is crucial for the topical application of some drugs. nih.gov

The methyl group at the 5-position of the pyridine (B92270) ring provides steric bulk and increases lipophilicity. This can lead to favorable van der Waals interactions within hydrophobic pockets of the target protein. The position of the methyl group is also critical, as it can influence the orientation of the molecule within the binding site and potentially prevent unfavorable interactions. In a study of novel bacterial topoisomerase inhibitors, the substitution with a methyl group at a similar position retained the potency and spectrum of activity. nih.gov

| Substituent | Potential Influence on Molecular Recognition | Supporting Evidence from Analogous Compounds |

| Ethyl Ester | Hydrogen bond acceptor, influences solubility and metabolism (prodrug potential). | Ester groups in nicotinic acid derivatives affect permeation and metabolism. nih.gov |

| Methyl Group | Provides steric bulk, enhances lipophilicity for hydrophobic interactions. | Methyl substitution retained potency in other bioactive heterocyclic compounds. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary NMR techniques used for the structural elucidation of ethyl 4-amino-6-chloro-5-methylnicotinate. The chemical shifts (δ) in the spectra indicate the electronic environment of each proton and carbon atom, while the splitting patterns in ¹H NMR reveal the number of neighboring protons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the protons of the ethyl group, the methyl group, and the amino group. The aromatic proton on the pyridine (B92270) ring would appear as a singlet in the downfield region. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl ester. The protons of the methyl group attached to the pyridine ring would appear as a singlet, and the amino (-NH₂) protons would likely be observed as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Each unique carbon atom will give a distinct signal. For this compound, this would include the carbons of the pyridine ring, the methyl group, the ethyl ester (carbonyl, methylene, and methyl carbons). The chemical shifts of the pyridine ring carbons are particularly informative for confirming the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 8.0 - 8.5 | 145 - 155 | Singlet |

| Ethyl -CH₂- | 4.2 - 4.4 | 60 - 62 | Quartet |

| Ethyl -CH₃ | 1.2 - 1.4 | 14 - 15 | Triplet |

| Ring -CH₃ | 2.2 - 2.5 | 18 - 22 | Singlet |

| -NH₂ | 4.5 - 5.5 | N/A | Broad Singlet |

| Pyridine C-Cl | N/A | 150 - 160 | N/A |

| Pyridine C-N | N/A | 155 - 165 | N/A |

| Pyridine C-NH₂ | N/A | 140 - 150 | N/A |

| Pyridine C-CH₃ | N/A | 115 - 125 | N/A |

| Pyridine C-COOEt | N/A | 110 - 120 | N/A |

| Ester C=O | N/A | 165 - 170 | N/A |

Note: The predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals and to determine through-bond and through-space correlations, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, providing insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum gives clues about the compound's structure. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OEt) from the ester, the loss of the entire ester group, or the cleavage of the chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (ethyl, methyl) | C-H Stretch | 2850 - 3000 |

| Ester (C=O) | C=O Stretch | 1700 - 1730 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| C-O (ester) | C-O Stretch | 1100 - 1300 |

| C-Cl | C-Cl Stretch | 600 - 800 |

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the compound's functional group composition.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and torsional angles.

The crystal structure would reveal how the molecules of this compound are packed in the solid state. This packing is governed by various intermolecular interactions that stabilize the crystal lattice.

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or networks within the crystal. For instance, N-H···N or N-H···O=C hydrogen bonds are highly probable.

The detailed analysis of these intermolecular forces is crucial for understanding the physical properties of the compound in its solid form and can be relevant in fields such as materials science and pharmaceutical development.

Despite a comprehensive search for crystallographic data, specific details regarding the conformational analysis of this compound in its crystalline state, including bond lengths, bond angles, and torsion angles, are not publicly available in the searched scientific literature and databases.

While general information about the compound, such as its molecular formula (C₉H₁₁ClN₂O₂) and IUPAC name (ethyl 4-amino-6-chloro-5-methylpyridine-3-carboxylate), is accessible, the precise three-dimensional arrangement of its atoms in a crystal lattice has not been reported in the sources reviewed.

Therefore, the section on the advanced spectroscopic and crystallographic characterization focusing on the conformational analysis in the crystalline state cannot be provided at this time.

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis via Quantum Chemical Methods

A thorough analysis of the electronic structure of a molecule provides fundamental insights into its stability, reactivity, and spectroscopic properties. However, for Ethyl 4-amino-6-chloro-5-methylnicotinate, specific computational data is not available.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's ability to donate or accept electrons. This information is crucial for predicting its behavior in chemical reactions. Currently, there are no published studies providing the calculated HOMO and LUMO energies for this compound.

Global and Local Reactivity Descriptors (e.g., softness, electron transfer)

Global and local reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, are derived from the HOMO and LUMO energies. These descriptors offer a quantitative measure of a molecule's reactivity. The absence of primary HOMO and LUMO data precludes the calculation of these important reactivity parameters for this compound.

Mechanistic Studies of Chemical Transformations using Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including transition states and reaction pathways. While the synthesis of this compound is known, detailed mechanistic studies of its formation or subsequent chemical transformations, elucidated through computational methods, are not available in the scientific literature.

Prediction of Molecular Interactions and Adsorption Phenomena

Understanding how a molecule interacts with other molecules or surfaces is vital for applications in materials science and medicinal chemistry. Computational methods can predict these interactions, including hydrogen bonding and adsorption behavior. However, no such predictive studies have been published for this compound.

Pre Clinical Biological Activity and Molecular Target Engagement

Investigation of Antimicrobial and Anticancer Potential (In Vitro/Ex Vivo)

The investigation into its anticancer potential is primarily contextual, based on its utilization in the synthesis of more complex molecules that exhibit significant anticancer activity. There is no direct, publicly available data from in vitro or ex vivo studies detailing the cytotoxic or antiproliferative effects of Ethyl 4-amino-6-chloro-5-methylnicotinate as a standalone agent.

Enzyme Inhibition and Modulation Studies (e.g., Acetylcholinesterase, Kinase Inhibitors)

There is no publicly available research to suggest that this compound has been investigated as an inhibitor of acetylcholinesterase.

However, the compound is integral to the synthesis of kinase inhibitors, specifically those targeting the KRas G12D mutant protein. google.com The final compounds, for which this compound is a precursor, are designed to inhibit the enzymatic activity of this oncogenic protein.

Receptor Antagonism/Agonism Profiling (e.g., P2Y12 Receptor Antagonists)

There is no available data to indicate that this compound has been profiled for its activity as a P2Y12 receptor antagonist or for its interaction with other G-protein coupled receptors.

Mechanistic Studies at the Cellular and Molecular Level (Pre-clinical)

Direct mechanistic studies on this compound at the cellular and molecular level are not described in the available literature. The mechanistic insights are primarily derived from the activity of the final compounds synthesized using this intermediate.

Impact on Signal Transduction Pathways

The impact of this compound on signal transduction pathways is inferred from its role in the synthesis of KRas G12D inhibitors. The ultimate therapeutic agents developed from this intermediate are designed to block the downstream signaling pathways activated by the mutant KRas protein, which are crucial for cancer cell proliferation and survival.

Effects on Gene Expression and Metabolic Regulation

There is no specific information available regarding the effects of this compound on gene expression or metabolic regulation.

Therapeutic Potential in Disease Models (Pre-clinical research focus)

The therapeutic potential of this compound is linked to its application in the synthesis of targeted cancer therapies. A patent from Mirati Therapeutics, Inc., and Array Biopharma Inc. describes the use of this compound in the creation of KRas G12D inhibitors. google.com These inhibitors are intended for the treatment of cancers harboring this specific mutation. While no direct preclinical data on the therapeutic efficacy of this compound itself is available, its importance as a synthetic intermediate in the development of promising anticancer agents is evident.

Q & A

Q. What are the common synthetic routes for Ethyl 4-amino-6-chloro-5-methylnicotinate, and how can reaction yields be optimized?

this compound is typically synthesized via cyclization and functionalization of pyridine derivatives. A key approach involves chlorination and esterification steps, with yields highly dependent on reaction conditions (e.g., temperature, catalyst selection). For optimization, systematic screening of reaction parameters (e.g., solvent polarity, stoichiometry) is critical. For example, in analogous nicotinate syntheses, controlling impurities like over-chlorinated byproducts through stepwise quenching improved yields from 15% to 73% . Always characterize intermediates via NMR and HPLC to verify purity before proceeding.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, with attention to splitting patterns of the methyl and amino groups. Infrared (IR) spectroscopy can validate functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. For purity assessment, combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Cross-reference spectral data with computational predictions (e.g., DFT for IR bands) to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor for hydrolysis of the ester group using HPLC, and protect the amino group from oxidation by adding stabilizers like BHT (0.01% w/w) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electron density distributions, identifying reactive sites like the chloro-substituted pyridine ring. Molecular dynamics simulations (e.g., OPLS-AA forcefield) predict solvation effects and transition states. For example, simulations of similar esters revealed hydrogen bonding patterns that influence hydrolysis rates . Validate predictions with kinetic studies (e.g., Arrhenius plots for temperature-dependent reactions).

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies often arise from solvent effects or tautomerism. For NMR, compare data in deuterated DMSO vs. CDCl₃ to identify solvent-dependent shifts. Use 2D techniques (COSY, HSQC) to assign overlapping signals. For conflicting MS fragmentation patterns, employ high-resolution MS (HRMS) and isotopic labeling to trace fragmentation pathways. Cross-validate with synthetic controls (e.g., selectively deuterated analogs) .

Q. How can impurity profiles be minimized during large-scale synthesis?

Track impurities via LC-MS and isolate them for structural elucidation. Process optimization (e.g., telescoped reactions without intermediate isolation) reduces side products. For example, in nicotinate synthesis, replacing batch chlorination with flow chemistry suppressed di-chlorinated impurities by 90% . Use Design of Experiments (DoE) to identify critical process parameters (CPPs) affecting purity, such as mixing efficiency and residence time.

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking (AutoDock Vina) predicts binding modes, while molecular dynamics (GROMACS) simulates protein-ligand stability. Validate with mutagenesis studies targeting predicted interaction sites. For in vitro assays, use fluorescence polarization to monitor competitive displacement .

Data Analysis & Reporting

Q. How should researchers design experiments to address conflicting literature data on reaction mechanisms?

Adopt a systematic review framework (PICOT format): Define P opulation (reaction type), I ntervention (catalysts/conditions), C omparison (baseline methods), O utcome (yield/purity), and T ime (kinetic profiling). Use Arrhenius analysis to compare activation energies across studies. Replicate disputed experiments with controlled variables (e.g., anhydrous solvents) and publish raw data in supplementary materials for transparency .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in biological assays?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For small datasets, Bayesian hierarchical models improve confidence intervals. Report uncertainties using error propagation methods and validate with bootstrap resampling .

Q. How can researchers ensure reproducibility when documenting synthetic procedures?

Follow the Beilstein Journal’s guidelines: Provide step-by-step protocols with exact quantities, equipment specifications (e.g., stirrer RPM), and failure points (e.g., exothermic peaks >50°C). Include raw characterization data (NMR, HPLC chromatograms) in supplementary files. For known compounds, cite literature precedents; for novel derivatives, report elemental analysis and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.